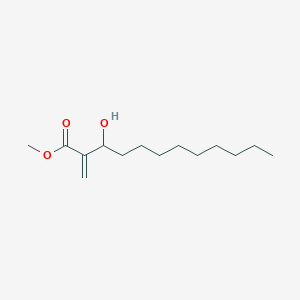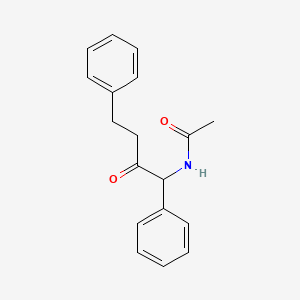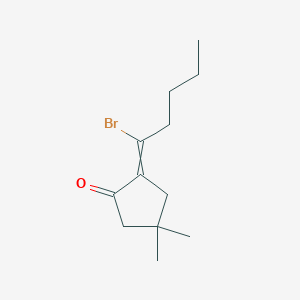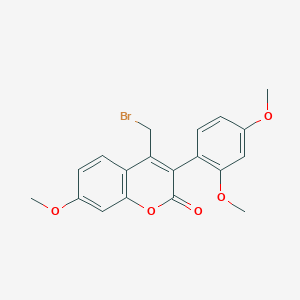![molecular formula C48H96N6O3 B12525368 N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine CAS No. 769136-49-4](/img/structure/B12525368.png)
N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of N2,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine makes it a valuable compound for research and industrial applications.
Métodos De Preparación
The synthesis of N2,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with the corresponding amine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atoms with the desired amine groups. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include palladium catalysts, which facilitate the Suzuki–Miyaura coupling reaction in water . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine has several scientific research applications. It is used as a ligand for stabilizing palladium nanoparticles, which are efficient catalysts for the Suzuki–Miyaura coupling reaction .
Mecanismo De Acción
The mechanism of action of N2,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine involves its ability to act as a ligand and stabilize metal nanoparticles. This stabilization is crucial for catalytic reactions, such as the Suzuki–Miyaura coupling reaction, where the compound facilitates the reduction of palladium (II) to palladium (0), enabling efficient catalysis .
Comparación Con Compuestos Similares
N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine can be compared with other 1,3,5-triazine derivatives, such as hexamethylmelamine and 2-amino-4-morpholino-1,3,5-triazine. These compounds also exhibit significant biological properties, including antitumor activity . the unique structure of N2,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine, with its long alkyl chains, provides distinct advantages in terms of solubility and stabilization of metal nanoparticles.
Propiedades
Número CAS |
769136-49-4 |
|---|---|
Fórmula molecular |
C48H96N6O3 |
Peso molecular |
805.3 g/mol |
Nombre IUPAC |
2-N,4-N,6-N-tris(3-dodecoxypropyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C48H96N6O3/c1-4-7-10-13-16-19-22-25-28-31-40-55-43-34-37-49-46-52-47(50-38-35-44-56-41-32-29-26-23-20-17-14-11-8-5-2)54-48(53-46)51-39-36-45-57-42-33-30-27-24-21-18-15-12-9-6-3/h4-45H2,1-3H3,(H3,49,50,51,52,53,54) |
Clave InChI |
FJZBPYLNNPNQSE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCCCNC1=NC(=NC(=N1)NCCCOCCCCCCCCCCCC)NCCCOCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-(5-Methylpyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12525304.png)

![3-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]prop-2-yn-1-ol](/img/structure/B12525313.png)
![4,4-Bis[(benzyloxy)methyl]-2-(1-phenylpropylidene)cyclopentan-1-ol](/img/structure/B12525323.png)
![4-[5-(Furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12525328.png)

![1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)-](/img/structure/B12525335.png)
![10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B12525339.png)
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12525346.png)

